![molecular formula C5H3ClN2O2S B1328563 3-Chloro-5-nitropyridine-2-thiol CAS No. 64007-60-9](/img/structure/B1328563.png)
3-Chloro-5-nitropyridine-2-thiol
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Overview
Description
3-Chloro-5-nitropyridine-2-thiol is a chemical compound with the molecular formula C5H3ClN2O2S. It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitropyridine-2-thiol or related compounds often involves reactions with nitropyridine derivatives . For instance, a novel Cu(I) cluster compound was synthesized by reacting CuI with the 2,2’-dithiobis (5-nitropyridine) ligand under solvothermal conditions .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitropyridine-2-thiol or related compounds has been studied using techniques such as single-crystal X-ray diffraction and FT-IR analysis . For example, in a study, the original ligand broke into the 5-nitropyridine-2-thiolate moiety during the reaction, which acted as the coordinating ligand with both N- and S-sites, leading to a distorted octahedral Cu6S6 cluster .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-nitropyridine-2-thiol or related compounds are complex and can lead to a variety of products. For example, during the synthesis of a Cu(I) cluster compound, the original ligand broke into the 5-nitropyridine-2-thiolate moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-nitropyridine-2-thiol or related compounds can vary. For instance, a related compound, 5-nitropyridine-2-thiol, has a molecular weight of 156.16 and is a solid at room temperature .Scientific Research Applications
Synthesis of Organic Single Crystals for Nonlinear Optics (NLO)
3-Chloro-5-nitropyridine-2-thiol can be used in the synthesis of organic single crystals like 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) , which are crucial for NLO applications . These crystals exhibit high optical transmittance and good thermal stability, making them suitable for high-power laser applications.
Development of Optical Limiting Materials
The compound is instrumental in creating materials with optical limiting capabilities. This is particularly useful in protecting sensitive optical sensors and human eyes from damage caused by intense laser radiation .
Creation of Functional Materials for Electronics
Due to its thermal and optical properties, 3-Chloro-5-nitropyridine-2-thiol can contribute to the development of functional materials that are used in various electronic applications, including dielectric, piezoelectric, pyroelectric, and ferroelectric devices .
Chemical Synthesis and Reactions
3-Chloro-5-nitropyridine-2-thiol is valuable in chemical synthesis, where it can undergo various reactions to produce a range of nitropyridine derivatives. These derivatives are important for further chemical research and development .
Safety and Hazards
The safety data sheet for a related compound, Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for the use of 3-Chloro-5-nitropyridine-2-thiol or related compounds could involve their use in the synthesis of new materials with potential applications in optoelectronics, sensors, and telecommunications . For instance, polynuclear Cu(I) clusters, which can be synthesized using ligands bearing -SH and -N moieties, are being investigated for promising applications in optoelectronics and luminescence signaling .
properties
IUPAC Name |
3-chloro-5-nitro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVUYBYAXQFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649903 |
Source
|
Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropyridine-2-thiol | |
CAS RN |
64007-60-9 |
Source
|
Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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